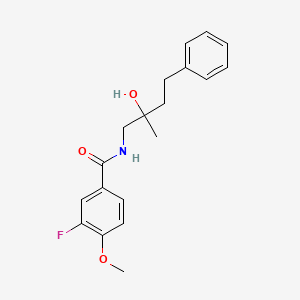

3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3/c1-19(23,11-10-14-6-4-3-5-7-14)13-21-18(22)15-8-9-17(24-2)16(20)12-15/h3-9,12,23H,10-11,13H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPHFPVSONLFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC(=C(C=C2)OC)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Fluorinated Benzamides

Key Observations :

- N-Substituent Diversity : The target compound’s hydroxyalkyl-phenyl chain contrasts with simpler aryl (e.g., p-tolyl ) or heterocyclic (e.g., thiophene ) groups. This complexity may influence pharmacokinetic properties, such as metabolic stability.

- Electronic Effects : Methoxy groups (electron-donating) and fluoro (electron-withdrawing) create polarized regions, affecting reactivity and intermolecular interactions (e.g., H-bonding in ).

- Crystallinity : Bulky substituents (e.g., iodine in ) reduce molecular symmetry, complicating crystallization compared to the target compound’s hydroxy-phenylbutyl group.

Spectroscopic and Physicochemical Properties

NMR Spectral Challenges :

- Overlapping aromatic proton signals are common in fluorobenzamides due to scalar couplings (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide ). The target compound’s branched N-substituent may exacerbate spectral complexity.

Fluorescence Properties :

- While direct data on the target compound are absent, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence intensity, peaking at neutral pH . The 4-methoxy group in the target compound may similarly enhance fluorescence.

Melting Points and Solubility :

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 ) has a melting point of 175–178°C, suggesting that fluorinated benzamides with bulky substituents exhibit higher thermal stability. The target compound’s hydroxy group may lower its melting point due to H-bonding disruption.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide, and how do coupling reagents influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective coupling agents for forming amide bonds between carboxylic acids and amines. Reaction conditions (e.g., -50°C for side-reaction suppression) and stoichiometric ratios of reagents (1:1.2 molar ratio of acid to amine) significantly impact yield and purity. Post-synthesis purification via column chromatography is recommended .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and hydroxyl group presence (~3400 cm⁻¹).

- ¹H-NMR : Verify substituent positions (e.g., fluorine and methoxy groups via splitting patterns).

- Elemental analysis : Validate empirical formula accuracy (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What solvent systems are optimal for fluorescence studies of this compound, and how does pH affect emission intensity?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance fluorescence due to reduced quenching. Fluorescence intensity peaks at pH 5 (λex 340 nm, λem 380 nm) but diminishes in alkaline or strongly acidic conditions due to protonation/deprotonation of functional groups. Validate stability by monitoring intensity over time (≤2% RSD over 24 hours at 25°C) .

Advanced Research Questions

Q. How can computational chemistry predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Focus on hydrogen bonding (amide/hydroxyl groups) and hydrophobic interactions (phenyl rings).

- Molecular dynamics (MD) simulations : Assess binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K). Validate predictions with experimental binding assays (e.g., SPR or ITC) .

Q. What strategies resolve contradictions in fluorescence data under varying experimental conditions?

- Methodological Answer :

- Statistical analysis : Calculate LOD (0.269 mg/L) and LOQ (0.898 mg/L) to define detection limits. Use ANOVA to compare intensity variances across solvents or temperatures.

- Control experiments : Repeat measurements in triplicate with internal standards (e.g., quinine sulfate) to normalize instrument variability. Address outliers via Grubbs’ test .

Q. What are the mechanistic pathways for its potential enzyme inhibition, and how can they be validated?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or spectrophotometric methods (e.g., NADH depletion for dehydrogenases).

- Mutagenesis studies : Modify active-site residues (e.g., serine to alanine in hydrolases) to confirm binding specificity. Cross-reference with structural analogs (e.g., fluorinated benzamides with known inhibitory profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.